5-chloro-7H-pyrrolo[2,3-d]pyrimidine synthesis pathway
5-chloro-7H-pyrrolo[2,3-d]pyrimidine synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary
5-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a derivative of the 7-deazapurine scaffold, represents a privileged heterocyclic system in medicinal chemistry. Its structure is integral to a new generation of targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive overview of the principal synthetic pathway for this compound, designed for researchers and professionals in drug development. We will dissect a robust and widely applicable strategy centered on the regioselective electrophilic chlorination of a protected 7H-pyrrolo[2,3-d]pyrimidine core. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are elucidated to ensure scientific integrity and reproducibility.
The Significance of the 7-Deazapurine Scaffold
The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a bioisostere of purine and is found in the structure of many biologically active compounds, including antibiotics and synthetic derivatives with potent antiviral and antitumor properties.[1][2] The replacement of the N7 nitrogen of purine with a carbon atom fundamentally alters the electronic properties and metabolic stability of the molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1] Halogenation of this scaffold, particularly at the C5 position of the electron-rich pyrrole ring, provides a critical handle for further functionalization through cross-coupling reactions or can directly enhance binding affinity to target proteins.[3][4]
A Strategic Approach: Retrosynthetic Analysis
A logical retrosynthetic analysis of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine reveals that the key transformation is the introduction of the C5-chloro substituent. The most direct approach is a late-stage electrophilic chlorination of the pre-formed pyrrolo[2,3-d]pyrimidine core. To control the regioselectivity of this reaction and prevent side reactions at the pyrrole nitrogen (N7), a protection/deprotection strategy is essential. This leads to a multi-step pathway starting from a readily available 7-deazapurine precursor.
Caption: Forward synthesis pathway via electrophilic chlorination.
Step 1: N7-Protection
Causality: The N-H proton of the pyrrole ring is acidic and the nitrogen itself is nucleophilic. Protection is crucial for two reasons: 1) It prevents the N-H from interfering with subsequent basic or organometallic reagents, and 2) It prevents the chlorinating agent from reacting at the N7 position. The tosyl (p-toluenesulfonyl) group is an excellent choice as it is robust, electron-withdrawing (which can influence the regioselectivity of the subsequent chlorination), and can be removed under relatively mild basic conditions.
The reaction typically involves treating the 7H-pyrrolo[2,3-d]pyrimidine core with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as sodium hydride (NaH) or a tertiary amine, in an aprotic solvent like DMF or THF.
Step 2: Regioselective C5-Chlorination
Causality: The pyrrole moiety of the 7-deazapurine system is an electron-rich five-membered ring, making it susceptible to electrophilic aromatic substitution. The C5 position is generally the most electronically activated and sterically accessible site for such a reaction. N-Chlorosuccinimide (NCS) is a mild and highly effective source of an electrophilic chlorine atom ("Cl+"), making it the reagent of choice for this transformation. [5]Its use avoids the harsh conditions associated with reagents like chlorine gas. The reaction is typically performed in an inert aprotic solvent.
The use of N-halosuccinimides for the halogenation of similar heterocyclic systems is a well-established methodology, providing good yields and high regioselectivity. [2][6]
Step 3: N7-Deprotection
Causality: The final step is the removal of the N7-tosyl protecting group to yield the target molecule. The sulfonyl group is readily cleaved by nucleophilic attack at the sulfur atom. This is most commonly achieved by hydrolysis using an aqueous base, such as sodium hydroxide or lithium hydroxide, often in a mixture of solvents like THF and water to ensure solubility of the substrate.
Detailed Experimental Protocols
The following protocols are representative procedures adapted from syntheses of analogous compounds and should be optimized for specific laboratory conditions.
Protocol 1: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Tosylation: Cool the reaction mixture back to 0 °C. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the title compound.
Protocol 2: Synthesis of 4,5-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
-
Setup: In a round-bottom flask protected from light, dissolve 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1 - 1.5 eq) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. Gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any unreacted NCS, followed by a water and brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by recrystallization or flash column chromatography.
Protocol 3: Synthesis of 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (Deprotection)
-
Setup: Dissolve the 4,5-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0 M, 3.0-5.0 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 2-6 hours, monitoring by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize with aqueous HCl (e.g., 1 M) until the pH is approximately 7.
-
Isolation: A precipitate may form upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by recrystallization.
Alternative Synthetic Strategies
While electrophilic chlorination is the most direct route, other strategies could be envisioned, although they are generally more complex:
-
Building from a Chlorinated Pyrrole: Synthesis could start with a pre-functionalized 5-chloropyrrole derivative onto which the pyrimidine ring is constructed. This often involves more steps and can present challenges with regiocontrol during the pyrimidine ring formation.
-
Construction from a Pyrimidine Precursor: A pyrimidine bearing substituents that can be cyclized to form the pyrrole ring with the C5-chloro group already in place. For instance, using a 5-aminopyrimidine with a side chain that can undergo cyclization and chlorination.
These methods are less common due to the efficiency and high regioselectivity of the direct C5-chlorination approach on the 7-deazapurine core.
Characterization Data
The final product and key intermediates should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Technique | Expected Observations |
| 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | ¹H NMR | Appearance of signals for the tosyl group (aromatic protons ~7.3-7.9 ppm, methyl singlet ~2.4 ppm). Shift in pyrrolopyrimidine protons. |
| MS (ESI) | Correct [M+H]⁺ or [M-H]⁻ ion peak corresponding to the molecular weight (307.76 g/mol ). [7] | |
| 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | ¹H NMR | Disappearance of the C5-H proton signal from the pyrrole ring. |
| ¹³C NMR | Shift in the signal for C5, and changes in other carbon signals due to the electronic effect of the new chlorine atom. | |
| MS (ESI) | Correct [M+H]⁺ or [M-H]⁻ ion peak with the characteristic isotopic pattern for two chlorine atoms. [8] |
Conclusion
The synthesis of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine is a strategically important process for the development of novel therapeutics. The pathway involving N7-protection, regioselective C5-chlorination with NCS, and subsequent deprotection stands as the most logical and efficient route. This guide provides the foundational principles and practical protocols necessary for researchers to approach this synthesis with a high degree of confidence and scientific rigor. The methodologies described are robust and adaptable, allowing for the generation of this key intermediate and its analogs for further exploration in drug discovery programs.
References
- Choi, H. G., et al. (2010). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 20(23), 7053-7056.
- Gangjee, A., et al. (2012). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry, 20(5), 1847-1858.
- Abdu, K. (2017). Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine). International Journal of Scientific & Engineering Research, 8(2).*
- Henderson, J. A., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10173–10191.
- Basanagouda, M., et al. (2023).
- Hocek, M., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society, 144(43), 19948–19960.
- Li, J., et al. (2020). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.
- Hocek, M., et al. (2024). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega, 9(18), 20496-20506.*
- de Kock, C., et al. (2020). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ChemMedChem, 15(18), 1734-1742.*
- El-Damasy, A. K., et al. (2014). Design, Synthesis, and Biological Evaluation of Diarylureas and Diacrylamides Possessing Pyrrolo[2,3-d]pyrimidine Scaffold as Potential Anticancer Agents. Chemical & Pharmaceutical Bulletin, 62(1), 25-34.
- Menzi, M., et al. (2018). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Seela, F., & He, Y. (2005).
- Chung, K., et al. (2020). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Nucleosides, Nucleotides & Nucleic Acids, 39(5), 671-687.*
- Barillari, C., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(6), 2447–2463.
- Wilson, Z. J., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. Molecules, 23(11), 2947.
- Kaur, P., & Kishore, D. (2014). Applications of N-Chlorosuccinimide in Organic Synthesis.
- Basanagouda, M., et al. (2023).
- Li, X., et al. (2023). Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. European Journal of Medicinal Chemistry, 245(Pt 1), 114887.
- CN111333791A. (2020). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- Olsen, D. B., et al. (2004). Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. Bioorganic & Medicinal Chemistry Letters, 14(20), 5071-5075.*
- Klečka, M., et al. (2015). Synthesis and cytostatic activity of 7-arylsulfanyl-7-deazapurine bases and ribonucleosides. Bioorganic & Medicinal Chemistry, 23(10), 2493-2502.*
- Li, Y., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). European Journal of Medicinal Chemistry, 173, 167-183.
-
PubChem. (n.d.). 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
- Wang, Y. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2698.*
-
Aladdin Scientific. (n.d.). 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. Biocompare. Retrieved from [Link]
-
PrecisionFDA. (n.d.). 4-Chloro-7-tosyl-7H-pyrrolo(2,3-d)pyrimidine. U.S. Food and Drug Administration. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 11106092 - PubChem [pubchem.ncbi.nlm.nih.gov]
